![molecular formula C4H4ClNO2S2 B2539675 4-Methyl-1,3-thiazole-5-sulfonyl chloride CAS No. 953070-51-4](/img/structure/B2539675.png)
4-Methyl-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 953070-51-4 . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Molecular Structure Analysis
The molecular formula of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is C4H4ClNO2S2 . The InChI Key is AWTJUYXVSWZCIK-UHFFFAOYSA-N . The SMILES representation is CC1=C (SC=N1)S (Cl) (=O)=O .
Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-1,3-thiazole-5-sulfonyl chloride” is 198.67 . It appears as a low melting solid, with a color ranging from white to yellow to brown . It is sparingly soluble in water (0.26 g/L at 25°C) .
Scientific Research Applications
Preparation and Reactivity
4-Methyl-1,3-thiazole-5-sulfonyl chloride has been utilized in synthesizing various sulfonamides and trisubstituted 1,3-thiazoles, showcasing its versatility in chemical reactions. The compound's ability to react with amines and undergo nucleophilic substitution reactions makes it a valuable reagent in the regioselective synthesis of novel thiazoles (Turov, Vinogradova, & Brovarets, 2014).
Synthetic Pathways and Derivatives
A method involving cyclocondensation with sodium sulfide has been developed to form sodium 4-tosyl-5-chlorothiazole-2-thiolate, which upon methylation or benzylations yields significant derivatives. Further oxidation introduces new thiazole derivatives, expanding the chemical utility of the compound (Kornienko & Zyabrev, 2014).
Advanced Applications
Antiproliferative Activity
Notably, some derivatives of 4-Methyl-1,3-thiazole-5-sulfonyl chloride have demonstrated promising antiproliferative activity against specific cancer cell lines. The research underlines the potential biomedical applications, suggesting further exploration into the anticancer properties of these compounds (Cohen et al., 2012).
Corrosion Inhibition
A study on poly[(hydrazinylazo)]thiazoles derivatives derived from 4-Methyl-1,3-thiazole-5-sulfonyl chloride revealed significant corrosion inhibition on cast iron-carbon alloy in acidic environments. This suggests potential applications in protecting industrial materials, highlighting the compound's relevance in material science and engineering (El-Lateef et al., 2021).
Safety And Hazards
“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
4-methyl-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJUYXVSWZCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-thiazole-5-sulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.